5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide
Description
This compound (C₁₄H₁₆N₄O₄S, MW 336.37) features a unique hybrid structure combining an isoxazole ring and a benzo[c][1,2,5]thiadiazole dioxide moiety linked via an ethylcarboxamide bridge . The benzo[c]thiadiazole dioxide group introduces sulfone functionalities, which are known to enhance polarity and metabolic stability in pharmaceuticals.
Properties
IUPAC Name |
5-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-10-9-11(16-22-10)14(19)15-7-8-18-13-6-4-3-5-12(13)17(2)23(18,20)21/h3-6,9H,7-8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJQCCGVLWHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound is characterized by several functional groups that contribute to its biological activity:
- Isoxazole Ring : Known for its ability to interact with various biological targets.
- Thiadiazole Moiety : Often associated with antimicrobial and anti-inflammatory properties.
- Dioxidobenzo[c][1,2,5]thiadiazole Group : Implicated in enhancing the compound's bioactivity through potential enzyme inhibition.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the thiadiazole and isoxazole rings suggests potential interactions with enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit carbonic anhydrase and other enzymes .
- Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways related to inflammation and pain .
- Antioxidant Activity : Some derivatives containing dioxido groups exhibit antioxidant properties, which could play a role in reducing oxidative stress in biological systems .
Biological Activity Data
Research has indicated various biological activities associated with similar compounds. Below is a summary table highlighting key findings:
Case Study 1: Antinociceptive Activity
In a study examining antinociceptive properties, a series of thiadiazole derivatives were synthesized and tested for their ability to alleviate pain. Among these compounds, derivatives similar to this compound exhibited significant activity compared to standard analgesics .
Case Study 2: Carbonic Anhydrase Inhibition
Research involving sulfonamide derivatives highlighted that compounds structurally related to our target compound displayed weak inhibition against various isoforms of carbonic anhydrase. This suggests potential for further development into more selective inhibitors .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
*Estimated based on formula.
Key Observations:
Core Heterocycles: The target compound uses an isoxazole and benzo[c]thiadiazole dioxide, whereas analogs like 4g and compounds utilize 1,3,4-thiadiazole or 1,3,4-thiadiazole derivatives. Thiazole-based carbamates in exhibit larger, more complex scaffolds.
Substituent Effects: The target’s ethylcarboxamide linker provides flexibility, whereas rigid acryloyl (4g) or carbamate () groups may restrict conformational mobility . Sulfone groups in the target enhance polarity, likely improving aqueous solubility compared to non-sulfonated analogs like 4g.
Molecular Weight and Complexity :
- The target (MW 336.37) is smaller than herbicidal (MW ~550.8) and thiazole-carbamate (MW ~773.9) analogs, suggesting better bioavailability for pharmaceutical use .
Q & A
Q. What are the optimal synthetic routes for preparing 5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the benzo[c][1,2,5]thiadiazole core by cyclizing 2-amino-5-acetylthiophene derivatives with sulfonating agents (e.g., chlorosulfonic acid) under reflux. Next, introduce the ethyl linker via nucleophilic substitution using 2-chloroethylamine. Finally, couple the isoxazole-3-carboxamide moiety using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous DMF. Standardize conditions by monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.1:1 molar ratio of linker to core to minimize side products). Purify intermediates via recrystallization from ethanol/water mixtures (64–74% yields) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and coupling efficiency (e.g., ethyl linker protons at δ 3.5–4.0 ppm, isoxazole carbonyl at ~170 ppm). IR spectroscopy validates functional groups (e.g., sulfone S=O stretches at 1150–1250 cm⁻¹, amide C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. For purity, employ HPLC with a C18 column (acetonitrile/water gradient, 95% purity threshold). Cross-reference spectral data with analogous thiadiazole and isoxazole derivatives .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Begin with in vitro antimicrobial assays (MIC determination against Gram+/Gram– bacteria and fungi using broth microdilution). Assess antiproliferative activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Screen for enzyme inhibition (e.g., GSK-3β or COX-2) using fluorogenic substrates. Prioritize concentrations ≤10 µM to identify hit candidates. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : Systematically modify substituents on the benzo[c]thiadiazole (e.g., electron-withdrawing groups at C3) and isoxazole (e.g., methyl vs. trifluoromethyl at C5) to assess impact on bioactivity. Synthesize analogs via parallel combinatorial chemistry (e.g., 10–20 derivatives) and test in enzyme-/cell-based assays. Use molecular docking (AutoDock Vina) to predict binding modes to targets like GSK-3β. Correlate logP values (calculated via ChemAxon) with membrane permeability trends. Prioritize derivatives with >5-fold selectivity over off-target enzymes .
Q. What computational strategies can predict metabolic stability and toxicity?
- Methodological Answer : Perform ADMET prediction using SwissADME or ADMETLab 2.0 to estimate hepatic clearance, CYP450 inhibition, and hERG liability. Apply density functional theory (DFT) to model metabolic hotspots (e.g., oxidation at the ethyl linker). Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor). For toxicity, run Ames test simulations (TEST software) and acute toxicity models (ProTox-II). Optimize metabolically labile sites via fluorination or steric hindrance .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Investigate pharmacokinetic discrepancies via LC-MS/MS plasma profiling to measure bioavailability and half-life. If in vitro activity (e.g., IC50 = 1 µM) lacks in vivo translation, assess protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies). Adjust formulation (e.g., PEGylation or liposomal encapsulation) to enhance solubility. Use PK/PD modeling (Phoenix WinNonlin) to correlate exposure with efficacy. Re-evaluate dosing regimens (e.g., QD vs. BID) in rodent models .
Q. What strategies stabilize the compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of the sulfone group). Use HPLC-MS to characterize degradation products. Stabilize via salt formation (e.g., hydrochloride salt) or co-crystallization with cyclodextrins. For aqueous solutions, buffer at pH 6.5–7.4 and add antioxidants (0.1% ascorbic acid). Confirm stability via forced degradation (UV light, H2O2 exposure) .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., microwave-assisted vs. conventional heating in ) to ensure reproducibility.
- Data Validation : Cross-check biological activity with orthogonal assays (e.g., SPR for binding affinity if enzyme inhibition is observed).
- Ethical Compliance : Follow OECD guidelines for in vivo studies and obtain institutional approvals for animal/human cell research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
